Gabapentina enacarbil

Descripción general

Descripción

La gabapentina enacarbilo es un profármaco de la gabapentina, un medicamento anticonvulsivo y analgésico. Se comercializa bajo los nombres de marca Horizant en los Estados Unidos y Regnite en Japón. La gabapentina enacarbilo se utiliza principalmente para el tratamiento del síndrome de piernas inquietas primario de moderado a grave y la neuralgia postherpética . El compuesto fue diseñado para mejorar la biodisponibilidad oral de la gabapentina, proporcionando liberación prolongada y mayor absorción .

Aplicaciones Científicas De Investigación

La gabapentina enacarbilo tiene varias aplicaciones de investigación científica:

Medicina: Se utiliza para tratar el síndrome de piernas inquietas y la neuralgia postherpética Los ensayos clínicos han demostrado su eficacia para mejorar los síntomas, las puntuaciones del dolor, el sueño y los resultados del estado de ánimo

Farmacología: La investigación se centra en su farmacocinética, biodisponibilidad y propiedades de liberación prolongada

Desarrollo de fármacos: La gabapentina enacarbilo sirve como modelo para el desarrollo de otros profármacos con mejor biodisponibilidad y efectos terapéuticos.

Mecanismo De Acción

La gabapentina enacarbilo es un profármaco que se convierte en gabapentina en el cuerpo. El mecanismo exacto de acción de la gabapentina en el tratamiento del síndrome de piernas inquietas y la neuralgia postherpética no se comprende completamente. Se cree que involucra al sistema noradrenérgico descendente, lo que da como resultado la activación de los receptores alfa2-adrenérgicos espinales . La gabapentina se une a la subunidad alfa-2-delta de los canales de calcio dependientes de voltaje, reduciendo la liberación de neurotransmisores excitatorios .

Análisis Bioquímico

Biochemical Properties

Gabapentin enacarbil interacts with the alpha-2-delta subunit of voltage-dependent calcium channels in humans . This interaction is believed to be responsible for its therapeutic effects in RLS and PHN .

Cellular Effects

Gabapentin enacarbil, as a prodrug of gabapentin, exerts its physiological effects on various types of cells, including neurons. It is known to prevent allodynia and hyperalgesia, conditions often associated with neuropathic pain .

Molecular Mechanism

It is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . This suggests that gabapentin enacarbil may exert its effects at the molecular level by modulating the activity of these receptors.

Temporal Effects in Laboratory Settings

It is known that gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . This suggests that the drug may have a relatively stable profile over time.

Metabolic Pathways

Gabapentin enacarbil is metabolized primarily through first-pass hydrolysis by nonspecific carboxylesterases, primarily in enterocytes and to a lesser extent in the liver, to gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid . It does not interact with any of the major cytochrome P450 enzymes .

Transport and Distribution

Gabapentin enacarbil is absorbed in the intestines by active transport through the proton-linked monocarboxylate transporter, MCT-1 . The volume of distribution is 76L , suggesting that the drug is widely distributed within the body.

Métodos De Preparación

La gabapentina enacarbilo se sintetiza mediante una serie de reacciones químicas que involucran intermediarios como 1-haloalquil carbamato o carbonato y esqueleto de acetal diácido . La ruta sintética suele implicar los siguientes pasos:

Preparación de 1-haloalquil carbonato o carbamato: Esto se logra combinando un alcohol o amina primaria C1 a C10 con un solvente como acetonitrilo, cetona, éter, éster o hidrocarburo, y un 1-haloalquil haloformato.

Formación del esqueleto de acetal diácido: Esto implica la reacción del 1-haloalquil carbonato o carbamato con un acetal diácido.

Síntesis final de gabapentina enacarbilo: Los intermediarios se combinan en condiciones de reacción específicas para producir gabapentina enacarbilo.

Los métodos de producción industrial implican escalar estas reacciones, asegurando la pureza y el rendimiento mediante condiciones de reacción optimizadas y técnicas de purificación .

Análisis De Reacciones Químicas

La gabapentina enacarbilo experimenta diversas reacciones químicas, que incluyen:

Oxidación y Reducción:

Reacciones de Sustitución: La síntesis de gabapentina enacarbilo implica reacciones de sustitución, particularmente en la formación de intermediarios

Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo, cetonas, éteres, ésteres, hidrocarburos y haloformatos . El producto principal formado a partir de estas reacciones es la gabapentina, que ejerce los efectos terapéuticos .

Comparación Con Compuestos Similares

La gabapentina enacarbilo es única debido a su naturaleza de profármaco, que mejora la biodisponibilidad y la liberación prolongada de la gabapentina . Compuestos similares incluyen:

Gabapentina: El compuesto madre, utilizado para indicaciones similares pero con menor biodisponibilidad.

Ropinirol: Un agonista de la dopamina utilizado para el síndrome de piernas inquietas y la enfermedad de Parkinson.

Pramipexol: Otro agonista de la dopamina utilizado para el síndrome de piernas inquietas y la enfermedad de Parkinson.

La singularidad de la gabapentina enacarbilo radica en su capacidad para proporcionar efectos terapéuticos sostenidos con una mejor absorción en comparación con la gabapentina .

Actividad Biológica

Gabapentin enacarbil (GEn) is an extended-release prodrug of gabapentin, primarily utilized in the treatment of moderate to severe primary restless legs syndrome (RLS) and postherpetic neuralgia (PHN). This article explores the biological activity of gabapentin enacarbil, including its pharmacokinetics, mechanisms of action, clinical efficacy, and tolerability based on diverse research findings.

Gabapentin enacarbil functions as a prodrug that is metabolized into gabapentin after administration. The exact mechanism by which gabapentin exerts its effects is not fully understood; however, it is believed to modulate the descending noradrenergic system and activate spinal alpha-2 adrenergic receptors. This modulation helps prevent allodynia and hyperalgesia in conditions such as PHN .

Pharmacokinetics

Gabapentin enacarbil is absorbed in the intestines via active transport through proton-linked monocarboxylate transporter MCT-1. Its pharmacokinetic parameters are characterized by low interindividual variability in bioavailability, with a mean bioavailability of approximately 74.1% across studies. The maximum concentration of gabapentin after administration ranges from 6.4 to 7.9 μg/mL, with a time to peak concentration between 5.2 and 8.2 hours .

| Parameter | Value Range |

|---|---|

| Maximum Concentration (μg/mL) | 6.4 – 7.9 |

| Time to Maximum Concentration (hrs) | 5.2 – 8.2 |

| Bioavailability (%) | 64.8 – 82.9 |

| Volume of Distribution (L) | 76 |

| Protein Binding (%) | <3 |

Restless Legs Syndrome

Gabapentin enacarbil has been extensively studied for its efficacy in treating RLS. In double-blind, multicenter trials, a daily dose of 600 mg significantly improved symptoms over a 12-week period compared to placebo. The International Restless Legs Scale (IRLS) total score reduction ranged from -12.9 to -13.9 for treatment groups versus -9.3 for placebo .

Case Study Findings:

- A study involving Japanese patients demonstrated that GEn at a dose of 600 mg/day effectively alleviated RLS symptoms and was well-tolerated .

- In longer-term trials, patients showed sustained responses with lower relapse rates compared to those receiving placebo .

Postherpetic Neuralgia

In patients with PHN, gabapentin enacarbil has shown promise as well. A multicenter randomized trial assessed its efficacy at doses ranging from 1,200 mg to 3,600 mg per day in patients who had previously inadequate responses to gabapentin .

Efficacy Data:

- The study reported significant improvements in pain intensity scores with higher doses compared to lower doses.

- Gabapentin enacarbil demonstrated predictable pharmacokinetics and sustained exposure, leading to improved clinical outcomes in pain management .

Tolerability and Adverse Effects

The tolerability profile of gabapentin enacarbil is generally favorable. Most adverse events reported were mild to moderate in severity, with somnolence/sedation and dizziness being the most common side effects. Importantly, there were no significant reports of augmentation or QT-interval prolongation associated with its use .

Summary of Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Somnolence/Sedation | Common |

| Dizziness | Common |

| Augmentation | None reported |

| QT-Interval Prolongation | None reported |

Propiedades

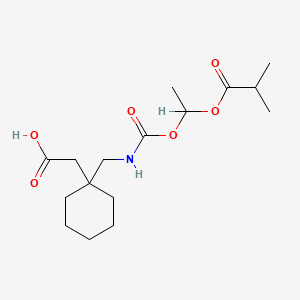

IUPAC Name |

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDUHAJSIBHXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870359 | |

| Record name | Gabapentin enacarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility of 0.5 mg/mL in water | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Although the exact mechanism of action of gabapentin in RLS and PHN is unknown, it is presumed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

478296-72-9 | |

| Record name | Gabapentin enacarbil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478296-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin enacarbil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gabapentin enacarbil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABAPENTIN ENACARBIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting onset of about 64°C. | |

| Record name | Gabapentin enacarbil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gabapentin enacarbil and how does it differ from Gabapentin?

A1: Gabapentin enacarbil is a transported prodrug of Gabapentin, meaning it is inactive until metabolized in the body. [, , , ] Unlike Gabapentin, which has saturable absorption, Gabapentin enacarbil is absorbed throughout the intestine by high-capacity nutrient transporters, including monocarboxylate transporter-1 (MCT-1), leading to improved and more consistent absorption. [, , , ] Once absorbed, it is rapidly hydrolyzed to Gabapentin, its active form. []

Q2: What is the primary mechanism of action of Gabapentin, the active metabolite of Gabapentin enacarbil?

A2: While the precise mechanism of action of Gabapentin remains unclear, it is believed to exert its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. [, ] This binding is thought to modulate calcium influx into neurons, reducing the release of excitatory neurotransmitters, such as glutamate, and ultimately decreasing neuronal excitability. [, ]

Q3: What are the downstream effects of Gabapentin's interaction with its target?

A3: Gabapentin's modulation of calcium channels is thought to have several downstream effects, including:

- Reduced Neuronal Excitability: By decreasing calcium influx, Gabapentin decreases the release of excitatory neurotransmitters, which are involved in pain transmission. []

- Inhibition of Pain Signals: This reduced neuronal excitability can lead to the inhibition of pain signals traveling from the peripheral nerves to the brain, ultimately providing pain relief. [, ]

- Modulation of Dopamine Levels: Some studies suggest that Gabapentin may also modulate dopamine levels in the brain, which could contribute to its therapeutic effects in conditions like restless legs syndrome (RLS). [, , ]

Q4: What is the molecular formula and weight of Gabapentin enacarbil?

A4: The molecular formula of Gabapentin enacarbil is C16H29NO6, and its molecular weight is 331.41 g/mol. Information about spectroscopic data for Gabapentin enacarbil is not available in the provided abstracts.

Q5: Describe the absorption and bioavailability of Gabapentin enacarbil compared to Gabapentin.

A5: Gabapentin enacarbil exhibits dose-proportional absorption due to its interaction with high-capacity transporters in the intestine. [, , ] This leads to higher and more predictable bioavailability compared to Gabapentin, which shows saturable absorption with high interindividual variability. [, , , ]

Q6: How is Gabapentin enacarbil metabolized and excreted?

A6: Gabapentin enacarbil is rapidly hydrolyzed to Gabapentin after absorption. [] Gabapentin itself is not extensively metabolized and is primarily excreted unchanged in the urine. [, ]

Q7: Does food affect the absorption of Gabapentin enacarbil?

A7: Yes, administering Gabapentin enacarbil with food, regardless of fat content, enhances Gabapentin exposure compared to fasted conditions. []

Q8: What are the primary clinical applications of Gabapentin enacarbil?

A8: Gabapentin enacarbil is primarily used for:

- Restless Legs Syndrome (RLS): Gabapentin enacarbil is FDA-approved for treating moderate-to-severe primary RLS in adults. [, , ] Clinical trials demonstrate its efficacy in reducing RLS symptoms and associated sleep disturbances. [, , , , ]

- Neuropathic Pain: Although not FDA-approved for this indication, some studies suggest potential benefits of Gabapentin enacarbil in managing neuropathic pain, such as postherpetic neuralgia. [, ]

Q9: Are there specific subgroups of RLS patients who may benefit more from Gabapentin enacarbil?

A10: Patients with RLS and severe sleep disturbances may experience greater benefits from Gabapentin enacarbil compared to those with milder sleep disturbances. [, ] This suggests potential advantages in managing RLS-associated sleep problems.

Q10: Are there any contraindications for using Gabapentin enacarbil?

A13: Gabapentin enacarbil should be used with caution in patients with renal impairment, as Gabapentin clearance is reduced in these individuals. [] Dosage adjustments may be necessary based on renal function.

Q11: What are some areas of ongoing research and development related to Gabapentin enacarbil?

A11: Current research focuses on:

- Optimizing Dosing Regimens: Studies are investigating the optimal doses of Gabapentin enacarbil for different indications and patient populations to maximize efficacy while minimizing adverse effects. [, ]

- Exploring New Applications: Research is ongoing to explore the potential use of Gabapentin enacarbil in treating other neurological and psychiatric disorders, including alcohol use disorder and akathisia. [, ]

- Understanding Long-Term Effects: Long-term safety and efficacy studies are crucial to fully characterize the benefits and risks of Gabapentin enacarbil in managing chronic conditions like RLS. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.